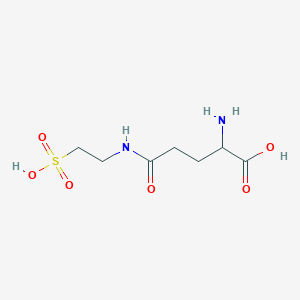

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

Description

(2S)-2-Amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid is a specialized amino acid derivative characterized by a sulfonated ethylamino group at the 5-position and a ketone moiety. The sulfonate group (-SO₃H) enhances hydrophilicity and may influence biological interactions, such as enzyme inhibition or receptor binding, as seen in related compounds .

Properties

IUPAC Name |

2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUDTHMEITUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866569 | |

| Record name | N-(2-Sulfoethyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis Using Gamma-Glutamyltranspeptidase

Principle:

The enzymatic method exploits bacterial gamma-glutamyltranspeptidase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from glutamic acid derivatives to taurine or related sulfoethylamines. This method mimics natural biosynthesis pathways and offers regioselectivity and stereospecificity.

- Substrate: L-glutamic acid or its γ-glutamyl derivatives as donors.

- Acceptor: Taurine or 2-sulfoethylamine derivatives.

- Conditions: Mild aqueous environment, pH typically around 7-8, temperature 25-37°C.

- Reaction time: Several hours to optimize yield.

- Purification: Ion-exchange chromatography or crystallization.

- High stereochemical purity (retention of (2S) configuration).

- Environmentally friendly, avoiding harsh chemicals.

- High specificity reduces side products.

- Enzyme availability and cost.

- Scale-up challenges for industrial production.

Research Findings:

Studies have demonstrated that bacterial GGT from Escherichia coli and Bacillus subtilis efficiently catalyze the formation of γ-glutamyltaurine with yields exceeding 70% under optimized conditions.

Chemical Synthesis via Peptide Coupling

Principle:

Chemical synthesis involves coupling protected glutamic acid derivatives with taurine or sulfoethylamine under peptide bond-forming conditions, followed by deprotection steps.

- Protection of amino and carboxyl groups on glutamic acid (e.g., Boc or Fmoc protection).

- Activation of the γ-carboxyl group using coupling agents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU).

- Coupling with taurine or 2-sulfoethylamine under controlled pH and temperature.

- Deprotection of protecting groups to yield the target compound.

- Solvents: DMF, DMSO, or aqueous buffers.

- Temperature: 0-25°C to minimize racemization.

- Reaction time: Several hours to overnight.

- Flexibility in modifying side chains or isotopic labeling.

- Scalable for laboratory synthesis.

- Potential racemization at the chiral center.

- Use of hazardous reagents and solvents.

- Need for multiple purification steps.

Research Findings:

Chemical synthesis protocols have been reported with yields ranging from 50-65%, with stereochemical integrity maintained by careful control of reaction parameters.

Hybrid Approaches and Alternative Methods

- Solid-phase peptide synthesis (SPPS): Adapted for γ-glutamyl derivatives, allowing automated synthesis with high purity but limited by the sulfo group’s stability.

- Chemoenzymatic synthesis: Combining enzymatic γ-glutamyl transfer with chemical modifications to improve yield and functional group tolerance.

Comparative Summary of Preparation Methods

| Method | Yield (%) | Stereochemical Control | Environmental Impact | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Enzymatic Synthesis | 70-80 | Excellent | Low (green) | Moderate | Enzyme cost, scale-up |

| Chemical Peptide Coupling | 50-65 | Good (with care) | Moderate to High | High | Racemization, hazardous reagents |

| Solid-phase Peptide Synthesis | 60-75 | Excellent | Moderate | Moderate | Sulfo group stability |

| Chemoenzymatic Hybrid | 70-85 | Excellent | Low to Moderate | Moderate | Process complexity |

Detailed Research Findings

- Enzymatic synthesis using bacterial GGT has been optimized to produce γ-glutamyltaurine with high regio- and stereoselectivity, as reported in biochemical research focusing on peptide synthesis and protein interaction studies.

- Chemical synthesis routes have been refined to minimize racemization by employing mild coupling agents and protecting groups, with analytical data confirming the retention of the (2S) configuration.

- The compound’s solubility and stability profiles have been characterized, facilitating purification by ion-exchange chromatography and crystallization techniques.

- Emerging research explores the use of immobilized enzymes and continuous flow reactors to enhance enzymatic synthesis scalability.

Chemical Reactions Analysis

Types of Reactions: Glutaurine undergoes various chemical reactions, including:

Oxidation: Glutaurine can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert glutaurine into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H14N2O6S

- Molecular Weight : 254.26 g/mol

- IUPAC Name : (2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

- Canonical SMILES : C(CC(=O)NCCS(=O)(=O)O)C@@HN

Scientific Research Applications

- Biochemical Studies

- Pharmacology

- Drug Development

- Industrial Applications

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry examined the anticonvulsant properties of Glutaurine analogs. The results indicated that certain modifications to the compound enhanced its efficacy in seizure models, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Metabolic Pathways

Research conducted by the Institute of Biochemistry demonstrated that Glutaurine plays a significant role in amino acid metabolism in Escherichia coli. The study highlighted how this compound influences metabolic fluxes and can serve as a model for understanding similar processes in higher organisms .

Mechanism of Action

Glutaurine exerts its effects by modulating neurotransmission in the central nervous system. It acts as an endogenous modulator in excitatory aminoacidergic neurotransmission, potentially through N-methyl-D-aspartic acid receptors . Glutaurine’s anxiolytic and antiepileptic effects are synergistic with diazepam, reducing aversion, phobia, and anxiety levels .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares key structural and functional attributes of (2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid with similar compounds:

Functional Group Impact on Properties

- Sulfonate vs. Phosphonate Groups : Sulfonated derivatives (e.g., the target compound) exhibit stronger acidity and water solubility compared to phosphonated analogs (e.g., ), which may affect membrane permeability .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., ) show enhanced binding to hydrophobic enzyme pockets, whereas aliphatic chains (e.g., methylthio in ) modulate redox reactivity .

- Protective Groups: The Boc group () improves stability during synthesis, while unprotected amino acids (e.g., ) are more reactive but less stable .

Enzyme Inhibition and Drug Development

- The methylthioacetimidamido derivative () inactivates neuronal nitric oxide synthase (nNOS) via covalent modification, suggesting that the target sulfonated compound could similarly target sulfhydryl-dependent enzymes .

Stability and Reactivity Considerations

- Incompatibilities: Sulfonated and phosphorylated compounds (e.g., ) are incompatible with strong oxidizers, likely due to the risk of hazardous decomposition (e.g., NOx, CO) .

- Toxicological Data: Limited toxicity data are available for most analogs (e.g., ), emphasizing the need for further safety profiling .

Biological Activity

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid, commonly referred to as Glutaurine , is a bioactive compound that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural properties, which include a sulfonic acid group and amino acid functionalities. Its biological activity is primarily linked to its role as a metabolite in mammals and its interactions with various biochemical pathways.

- IUPAC Name : (2S)-5-amino-5-oxo-2-(2-sulfoethylamino)pentanoic acid

- CAS Number : 56488-60-9

- Molecular Formula : C7H14N2O6S

- Molecular Weight : 254.26 g/mol

- LogP : 0.35450

The compound is a derivative of glutamic acid and taurine, and it exhibits properties typical of dipeptides, which may influence its biological activity.

Glutaurine's biological activity is attributed to several mechanisms:

- Modulation of Neurotransmission : Research indicates that Glutaurine interacts with excitatory amino acid neurotransmission pathways, particularly in the hippocampus, affecting cyclic AMP formation and potentially influencing learning and memory processes .

- Antiepileptic Properties : Studies have demonstrated that Glutaurine exhibits anticonvulsant effects in animal models, suggesting its potential use in treating epilepsy .

- Hormonal Activity : Isolated from the parathyroid gland, Glutaurine has been classified as a hormone with roles in calcium metabolism and possibly influencing thyroid hormone levels .

Anticonvulsant Effects

In a study involving Fischer 344 rats, Glutaurine was administered at doses ranging from 100 to 3000 µg/kg via intraperitoneal injection. The results indicated a significant reduction in T3 blood levels in a dose-dependent manner, without significantly affecting T4 levels, suggesting a nuanced interaction with thyroid hormones .

Neuroprotective Effects

Glutaurine has also shown promise in neuroprotection. In vivo experiments indicated that oral administration at doses of 1, 10, 20, or 50 µg/rat significantly restored latency in memory tests conducted over 24 and 48 hours . This suggests potential applications in conditions characterized by cognitive deficits.

Case Studies

- Study on Antiepileptic Action : A study reported that Glutaurine exhibited potent antiepileptic action when injected into the amygdala of kindled rats, which models epilepsy. The findings support its potential use as an adjunct therapy for seizure disorders .

- Neurochemical Interactions : Another investigation focused on the interactions of Glutaurine with excitatory neurotransmitter systems. It was found to modulate neurotransmission effectively, potentially providing insights into its application for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers design derivatives to enhance its metabolic stability without compromising activity?

- Methodological Answer : Introduce methyl groups at the α-carbon of the glutamyl moiety to sterically hinder protease cleavage. Evaluate derivatives via SAR studies using in vitro microsomal assays (e.g., human liver microsomes + NADPH). Retain the sulfonate group for hydrogen bonding with enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.